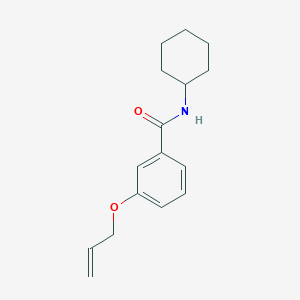
3-(allyloxy)-N-cyclohexylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(allyloxy)-N-cyclohexylbenzamide, also known as ACBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACBA belongs to the class of benzamides and has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
作用機序
The exact mechanism of action of 3-(allyloxy)-N-cyclohexylbenzamide is not fully understood. However, it has been proposed that 3-(allyloxy)-N-cyclohexylbenzamide may exert its biological effects by modulating the activity of certain enzymes and signaling pathways. For example, 3-(allyloxy)-N-cyclohexylbenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-(allyloxy)-N-cyclohexylbenzamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects
3-(allyloxy)-N-cyclohexylbenzamide has been found to exhibit a wide range of biochemical and physiological effects. In animal models of inflammation and pain, 3-(allyloxy)-N-cyclohexylbenzamide has been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. 3-(allyloxy)-N-cyclohexylbenzamide has also been found to reduce the activity of nociceptive neurons, leading to a reduction in pain perception. In cancer cells, 3-(allyloxy)-N-cyclohexylbenzamide has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in cell proliferation and tumor growth.
実験室実験の利点と制限
3-(allyloxy)-N-cyclohexylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its biological effects have been well-characterized in various animal models. However, there are also some limitations to using 3-(allyloxy)-N-cyclohexylbenzamide in lab experiments. For example, its solubility in aqueous solutions is limited, which may affect its bioavailability and efficacy. Additionally, the optimal dosage and administration route of 3-(allyloxy)-N-cyclohexylbenzamide for different biological applications are not yet fully understood.
将来の方向性
There are several future directions for research on 3-(allyloxy)-N-cyclohexylbenzamide. One area of interest is the development of novel formulations of 3-(allyloxy)-N-cyclohexylbenzamide that can enhance its solubility and bioavailability. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory, analgesic, and anti-cancer effects of 3-(allyloxy)-N-cyclohexylbenzamide. Additionally, further studies are needed to determine the optimal dosage and administration route of 3-(allyloxy)-N-cyclohexylbenzamide for different therapeutic applications. Finally, the potential neuroprotective effects of 3-(allyloxy)-N-cyclohexylbenzamide warrant further investigation for the treatment of neurodegenerative diseases.
Conclusion
In conclusion, 3-(allyloxy)-N-cyclohexylbenzamide is a promising chemical compound that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The synthesis of 3-(allyloxy)-N-cyclohexylbenzamide is relatively simple, and its biological effects have been well-characterized in various animal models. However, there are also some limitations to using 3-(allyloxy)-N-cyclohexylbenzamide in lab experiments, such as its limited solubility in aqueous solutions. Future research on 3-(allyloxy)-N-cyclohexylbenzamide should focus on the development of novel formulations, investigation of molecular mechanisms, determination of optimal dosage and administration route, and exploration of its potential neuroprotective effects.
合成法
The synthesis of 3-(allyloxy)-N-cyclohexylbenzamide involves the reaction between 3-hydroxy-N-cyclohexylbenzamide and allyl bromide in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as tetrahydrofuran or dimethylformamide. The resulting product is purified by column chromatography to obtain pure 3-(allyloxy)-N-cyclohexylbenzamide. The yield of the reaction is typically around 60-70%.
科学的研究の応用
3-(allyloxy)-N-cyclohexylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties in various animal models of inflammation and pain. 3-(allyloxy)-N-cyclohexylbenzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 3-(allyloxy)-N-cyclohexylbenzamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
3-(allyloxy)-N-cyclohexylbenzamide |
|---|---|
分子式 |
C16H21NO2 |
分子量 |
259.34 g/mol |
IUPAC名 |
N-cyclohexyl-3-prop-2-enoxybenzamide |
InChI |
InChI=1S/C16H21NO2/c1-2-11-19-15-10-6-7-13(12-15)16(18)17-14-8-4-3-5-9-14/h2,6-7,10,12,14H,1,3-5,8-9,11H2,(H,17,18) |
InChIキー |
DKCUTMZESGDIQT-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NC2CCCCC2 |
正規SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B256759.png)
![N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B256761.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256763.png)

![N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B256767.png)


![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide](/img/structure/B256775.png)
![1-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256776.png)


![Butyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate](/img/structure/B256780.png)
![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B256785.png)
![N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]heptanehydrazide](/img/structure/B256787.png)